Ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate
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Overview
Description
Ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an amino group, an ester functional group, and a phenyl ring substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate typically involves the esterification of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate can be compared with other similar compounds such as:
Ethyl 3-amino-3-[4-(methylsulfonyl)phenyl]propanoate: Similar structure but with a methylsulfonyl group instead of a propan-2-yloxy group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-amino-3-[4-(methoxy)phenyl]propanoate: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
ethyl 3-amino-3-(4-propan-2-yloxyphenyl)propanoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-14(16)9-13(15)11-5-7-12(8-6-11)18-10(2)3/h5-8,10,13H,4,9,15H2,1-3H3 |
InChI Key |
QDNYKOJFKVMHBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC(C)C)N |
Origin of Product |
United States |
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